endo-BCN-PEG2-amido-C6-NHS ester
CAS No.:
Cat. No.: VC16196392
Molecular Formula: C26H37N3O9
Molecular Weight: 535.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C26H37N3O9 |
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Molecular Weight | 535.6 g/mol |
IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 5-[2-[2-[2-[[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethylamino]-5-oxopentanoate |
Standard InChI | InChI=1S/C26H37N3O9/c30-22(8-5-9-25(33)38-29-23(31)10-11-24(29)32)27-12-14-35-16-17-36-15-13-28-26(34)37-18-21-19-6-3-1-2-4-7-20(19)21/h19-21H,3-18H2,(H,27,30)(H,28,34)/t19-,20+,21? |
Standard InChI Key | HSFACMSIKKWASM-WCRBZPEASA-N |
Isomeric SMILES | C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCNC(=O)CCCC(=O)ON3C(=O)CCC3=O)CCC#C1 |
Canonical SMILES | C1CC2C(C2COC(=O)NCCOCCOCCNC(=O)CCCC(=O)ON3C(=O)CCC3=O)CCC#C1 |
Introduction
Chemical Structure and Functional Attributes
Core Structural Components
Endo-BCN-PEG2-amido-C6-NHS ester is characterized by a modular architecture designed for controlled reactivity and biocompatibility:
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Endo-BCN Group: The bicyclo[6.1.0]non-4-yn-9-yl moiety exhibits high strain energy, enabling rapid cycloaddition with azide groups via strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction proceeds without copper catalysts, minimizing cytotoxicity in biological systems .
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PEG2 Spacer: A short polyethylene glycol chain (two ethylene glycol units) enhances aqueous solubility and reduces nonspecific interactions, critical for maintaining biomolecular functionality .
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Amido-C6 Linker: A hexyl amido group provides a six-carbon spacer, balancing flexibility and stability in conjugated complexes .
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NHS Ester: The N-hydroxysuccinimide ester reacts selectively with primary amines (e.g., lysine residues in proteins) to form stable amide bonds, enabling covalent attachment to biomolecules .
Table 1: Physicochemical Properties of Endo-BCN-PEG2-Amido-C6-NHS Ester
Synthesis and Analytical Characterization
Synthetic Pathway
While detailed synthetic protocols are proprietary, the general strategy involves sequential coupling reactions:
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BCN Activation: The endo-BCN group is functionalized with a PEG spacer via ether or ester linkages, often using carbodiimide-based coupling agents .
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Amido Linker Incorporation: A hexanoic acid derivative is conjugated to the PEG terminus, introducing the amido-C6 moiety .
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NHS Ester Formation: The terminal carboxyl group is activated using N-hydroxysuccinimide and dicyclohexylcarbodiimide (DCC), yielding the NHS ester .
Quality Control
Analytical techniques such as HPLC (high-performance liquid chromatography) and LC-MS (liquid chromatography-mass spectrometry) ensure purity ≥94% . Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity, particularly the presence of characteristic BCN and NHS ester peaks .
Mechanism of Action and Reactivity
Dual Reactivity for Sequential Conjugation
The compound enables two orthogonal reactions:
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Primary Amine Labeling: The NHS ester reacts with amine-containing biomolecules (e.g., lysine residues) at pH 7–9, forming stable amide bonds .
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Azide Cycloaddition: The endo-BCN group undergoes SPAAC with azide-functionalized molecules (k ≈ 1–10 M<sup>−1</sup>s<sup>−1</sup>), producing triazole-linked conjugates .
Kinetic and Thermodynamic Considerations
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SPAAC Efficiency: The endo-BCN configuration exhibits faster azide reactivity compared to exo-BCN isomers due to reduced steric hindrance .
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PEG Solubilization: The PEG spacer increases hydration, preventing aggregation during conjugation reactions .
Applications in Biotechnology and Medicine
Targeted Drug Delivery Systems
Endo-BCN-PEG2-amido-C6-NHS ester facilitates the development of antibody-drug conjugates (ADCs). For example:
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Cancer Therapeutics: Monoclonal antibodies are NHS-labeled and subsequently conjugated to azide-functionalized cytotoxic agents via BCN-azide cycloaddition, enabling tumor-specific drug delivery .
Diagnostic Assays
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Fluorescent Probes: Proteins labeled with NHS ester-reactive fluorophores are conjugated to azide-modified antibodies, enhancing signal specificity in immunofluorescence assays .
Biomaterial Engineering
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Hydrogel Functionalization: Azide-containing hydrogels are modified with BCN-conjugated peptides to create bioactive scaffolds for tissue engineering .
Comparative Analysis with Analogous Reagents
Table 2: Comparison of Endo-BCN-PEG2-Amido-C6-NHS Ester with Related Compounds
Supplier | Quantity | Price (USD) | Purity |
---|---|---|---|
BroadPharm | 50 mg | $330 | 97% |
AxisPharm | 100 mg | $480 | 94% |
CD Bioparticles | 250 mg | $1,100 | 94% |
Challenges and Future Directions
Limitations
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Hydrolysis Sensitivity: The NHS ester is prone to hydrolysis in aqueous buffers, necessitating anhydrous storage and rapid use post-reconstitution .
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Steric Hindrance: Bulky biomolecules may limit access to the BCN group, reducing conjugation efficiency .
Innovations in Bioconjugation
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